

An In-depth Technical Guide to the Hexagonal NiAs-Structure of δ-FeSe

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the hexagonal NiAs-type crystal structure of delta-**iron selenide** (δ -FeSe). It delves into the material's core structural and physical properties, synthesis methodologies, and phase transitions, presenting quantitative data in accessible formats and detailing experimental protocols.

Core Structural and Physical Properties

The hexagonal δ -FeSe, a non-superconducting polymorph of **iron selenide**, crystallizes in the NiAs-type structure. This phase is typically observed under high-pressure conditions or can be synthesized through non-equilibrium routes like mechanochemistry.

Crystallographic Data

The crystallographic structure of hexagonal δ-FeSe belongs to the space group P6₃/mmc (No. 194). Key structural parameters are summarized in the table below.

Parameter	Value	Reference	
Crystal System	Hexagonal	[1]	
Space Group	P63/mmc	[1]	
Lattice Parameters			
a	3.80 Å	[1]	
С	5.03 Å	[1]	
Atomic Positions			
Fe	(0, 0, 0)	[1]	
Se	(2/3, 1/3, 3/4)	[1]	

Note: Lattice parameters can vary with synthesis conditions and applied pressure.

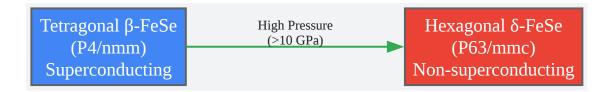
Physical Properties

Hexagonal δ -FeSe exhibits distinct physical properties compared to its superconducting tetragonal (β -FeSe) counterpart. It is characterized by its magnetic nature and lack of superconductivity.

Property	Value/Description	Reference	
Superconductivity	Non-superconducting.	[2]	
Magnetic Ordering	Exhibits ferromagnetic, antiferromagnetic, or ferrimagnetic behavior depending on the composition and synthesis route.[3][4]		
Magnetic Properties (Mechanochemically Synthesized)			
Coercivity	Varies with milling time, showing complex ferromagnetic behavior.	[3]	
Electronic Nature	Generally considered metallic. Photoemission spectroscopy studies on thin films suggest it is electron-doped.	[5]	

Synthesis and Phase Transitions

The hexagonal δ -FeSe phase can be obtained through the structural transformation of the tetragonal β -FeSe phase under high pressure or by direct synthesis using mechanochemical methods.

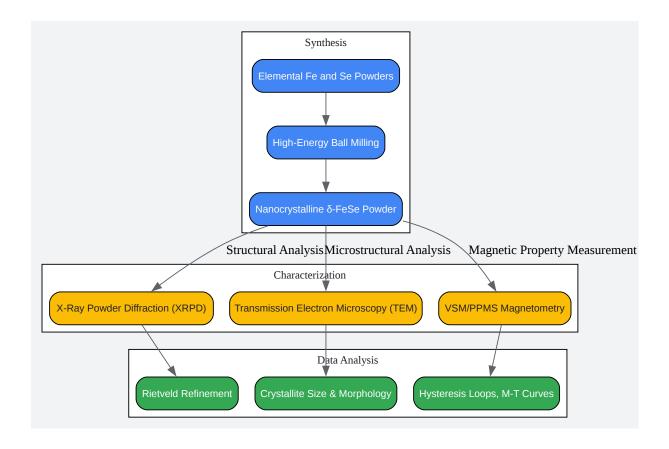

Pressure-Induced Phase Transition

The superconducting tetragonal β -FeSe phase undergoes a structural transition to the non-superconducting hexagonal δ -FeSe phase at high pressures.

Pressure (GPa)	Temperature (K)	Resulting Phase(s)	Reference
~1.3	8	Coexistence of Cmma and P63/mmc phases	[6]
~4.9	8	Coexistence of Cmma, P63/mmc, and Pbnm phases	[6]
>10	Room Temperature	Transition to a non- superconducting hexagonal phase	[2]

The following diagram illustrates the pressure-induced phase transition from the tetragonal to the hexagonal structure.

Click to download full resolution via product page


Pressure-induced phase transition in FeSe.

Mechanochemical Synthesis

A viable route for the direct synthesis of nanocrystalline hexagonal δ -FeSe at room temperature is through high-energy ball milling of elemental iron and selenium powders.

The logical workflow for the synthesis and characterization is depicted below.

Click to download full resolution via product page

Workflow for mechanochemical synthesis and characterization.

Experimental Protocols Mechanochemical Synthesis of Nanocrystalline δ -FeSe

This protocol is based on the work by Campos et al. (2020).[3]

Materials and Equipment:

- High-purity elemental iron powder (-325 mesh, 99.9%)
- High-purity elemental selenium powder (-100 mesh, 99.9%)
- · High-energy planetary ball mill

- · Hardened steel vials and grinding balls
- Inert atmosphere glovebox (e.g., Argon filled)

Procedure:

- Inside an inert atmosphere glovebox, weigh equimolar amounts of iron and selenium powders to achieve a total mass of approximately 5-10 grams.
- Load the powder mixture into a hardened steel vial along with hardened steel grinding balls.
 A ball-to-powder mass ratio of 10:1 to 20:1 is recommended.
- Seal the vial tightly inside the glovebox to maintain an inert atmosphere during milling.
- Mount the vial in the high-energy planetary ball mill.
- Mill the mixture at a rotational speed of 300-500 rpm. The milling time is a critical parameter:
 - \circ 3 hours: Results in the simultaneous formation of tetragonal β-FeSe and hexagonal δ-FeSe phases.[3]
 - 6 hours: Leads to a complete transformation to the hexagonal δ -FeSe phase.[3]
 - 12 hours or more: Ensures the stability of the δ -FeSe nanophase over time.[3]
- After milling, handle the resulting nanocrystalline powder inside an inert atmosphere to prevent oxidation.

High-Pressure Synthesis

This procedure involves the in-situ transformation of β -FeSe to δ -FeSe within a high-pressure apparatus.

Materials and Equipment:

- Pre-synthesized tetragonal β-FeSe powder or single crystal
- Diamond anvil cell (DAC) or multi-anvil press

- Pressure transmitting medium (e.g., silicone oil, NaCl, or a gas like neon or helium)
- Ruby spheres for pressure calibration
- Synchrotron X-ray source for in-situ diffraction

Procedure:

- A small amount of the β-FeSe sample is loaded into the sample chamber of the DAC, along with a pressure transmitting medium and a ruby chip.
- The DAC is sealed, and initial pressure is applied.
- The pressure is gradually increased in controlled steps.
- At each pressure step, in-situ X-ray diffraction patterns are collected to monitor the crystal structure.
- The phase transition from tetragonal to hexagonal is observed by the appearance of new diffraction peaks corresponding to the P6₃/mmc space group. The transition is reported to begin at pressures above 1 GPa at low temperatures and is more prominent at higher pressures (>10 GPa) at room temperature.[2][6]

Characterization Techniques

3.3.1. X-Ray Powder Diffraction (XRPD)

- Purpose: To identify the crystal phases present and determine lattice parameters.
- Instrument: A standard powder diffractometer with a Cu K α (λ = 1.5406 Å) or similar X-ray source.
- Sample Preparation: The synthesized powder is thinly spread on a low-background sample holder.
- Data Collection: Scans are typically performed over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-5 seconds per step.

• Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf) to obtain phase fractions, lattice parameters, and atomic positions.

3.3.2. Transmission Electron Microscopy (TEM)

- Purpose: To investigate the morphology, crystallite size, and crystal structure of the nanoparticles.
- Instrument: A transmission electron microscope operating at an accelerating voltage of 200-300 kV.
- Sample Preparation: A small amount of the powder is dispersed in a solvent (e.g., ethanol) by ultrasonication. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry.
- Analysis: Bright-field imaging provides information on particle size and morphology. Selected area electron diffraction (SAED) patterns are used to confirm the hexagonal crystal structure.
 High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.

Concluding Remarks

The hexagonal NiAs-structured δ -FeSe presents a fascinating case study in the polymorphism of iron-based chalcogenides. While it does not exhibit the superconductivity of its tetragonal counterpart, its magnetic properties and the nature of its pressure- and synthesis-induced formation from the superconducting phase provide valuable insights for the broader field of condensed matter physics and materials science. The detailed protocols and compiled data in this guide are intended to facilitate further research into this intriguing material and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, microstructure and magnetic investigation of the hexagonal δ-FeSe nanophase produced by mechanochemical synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-standing 2D non-van der Waals antiferromagnetic hexagonal FeSe semiconductor: halide-assisted chemical synthesis and Fe2+ related magnetic transitions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hexagonal NiAs-Structure of δ-FeSe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075170#hexagonal-nias-structure-of-delta-fese]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com